Dexamethasone Sodium Phosphate EP Impurity H
Description
Contextual Significance of Impurities in Active Pharmaceutical Ingredients (APIs)
In the manufacturing of pharmaceuticals, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. Impurities are extraneous chemical substances that may be present in an API, arising from various stages such as synthesis, purification, and storage. aquigenbio.comgmpinsiders.com The presence of these impurities, even in minute quantities, can potentially impact the drug's stability, and therapeutic effect, and could pose health risks. aquigenbio.comveeprho.com
Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. gmp-compliance.orgich.orgraps.org These guidelines mandate a thorough impurity profiling process to ensure that all substances present are within acceptable, safe limits. globalpharmatek.com The control of these impurities is a critical quality attribute in the development and production of pharmaceuticals, necessitating a deep understanding of their formation and characteristics. veeprho.com
Dexamethasone (B1670325) Sodium Phosphate (B84403), a potent synthetic glucocorticoid, is subject to these rigorous quality standards. During its synthesis and formulation, several related compounds, including Dexamethasone Sodium Phosphate Impurity H, can emerge. cleanchemlab.com The identification and characterization of such impurities are essential for quality control, enabling the development of robust analytical methods and ensuring the consistency and safety of the API. cleanchemlab.comsynthinkchemicals.com
Nomenclature and Structural Classification of Dexamethasone Sodium Phosphate Impurity H
Dexamethasone Sodium Phosphate Impurity H belongs to the steroid class of organic compounds, specifically a pregnane (B1235032) derivative. Its core structure is based on the pregnane skeleton, a C21 steroid. The systematic nomenclature and structural features distinguish it from the parent compound, Dexamethasone Sodium Phosphate, and other related impurities.
Table 1: Chemical Identifiers for Dexamethasone Sodium Phosphate Impurity H
| Identifier | Value |
| CAS Number | 162968-22-1 |
| Molecular Formula | C₂₂H₃₂FO₈P |
| Molecular Weight | 474.46 g/mol |
The formal chemical name for Dexamethasone Sodium Phosphate Impurity H is 9-Fluoro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregn-4-en-21-yl dihydrogen phosphate . cleanchemlab.comveeprho.com
A more detailed designation that specifies the stereochemistry of the molecule is 2-((8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl dihydrogen phosphate . synzeal.com
The structure of this impurity is closely related to that of the active pharmaceutical ingredient, Dexamethasone Sodium Phosphate. A key isomeric difference lies in the steroid's A-ring. Dexamethasone is characterized by a pregna-1,4-diene-3,20-dione structure. In contrast, Impurity H possesses a pregn-4-en-3,20-dione structure, indicating the absence of the double bond at the C1-C2 position. veeprho.comdaicelpharmastandards.com This structural variance is a critical consideration in its analytical separation and characterization from the parent drug. The stereochemical configuration, denoted by descriptors such as 11β, 16α, and the specific assignments in the detailed IUPAC name, is crucial as changes in stereochemistry can significantly alter biological activity. synzeal.com
Properties
CAS No. |
162968-22-1 |
|---|---|
Molecular Formula |
C22H32FO8P |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H32FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h9,12,15-17,25,27H,4-8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
ZWOSMFDKODAFBH-CXSFZGCWSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Mechanisms of Formation of Dexamethasone Sodium Phosphate Impurity H
Degradation Pathways Leading to Impurity H
Forced degradation studies are instrumental in elucidating the formation of degradation products under various stress conditions. These studies help to establish the intrinsic stability of a drug substance and validate the stability-indicating power of analytical methods. nih.gov
A representative forced degradation study on Dexamethasone (B1670325) Sodium Phosphate (B84403) injection highlights its susceptibility to various stressors. The following table summarizes the extent of degradation observed under different conditions.
Table 1: Forced Degradation of Dexamethasone Sodium Phosphate A summary of degradation under various stress conditions.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) |
|---|---|---|---|---|
| Acid Hydrolysis | 1N HCl | 60°C | 24 hours | 45.4 |
| Base Hydrolysis | 0.01N NaOH | Room Temp | 24 hours | 99.2 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 51.9 |
| Thermal Degradation | Water | 60°C | 24 hours | < 10.0 |
| Photodegradation | UV Light | Room Temp | 24 hours | < 10.0 |
Data sourced from a forced degradation study on a 0.08 mg/mL Dexamethasone Sodium Phosphate solution. nih.gov
Dexamethasone Sodium Phosphate is an ester prodrug, and as such, it is susceptible to hydrolysis. The primary hydrolytic degradation pathway involves the cleavage of the phosphate ester bond at the C-21 position. This reaction yields dexamethasone (also known as Dexamethasone Sodium Phosphate EP Impurity A) and inorganic phosphate. drugfuture.comsynzeal.com This process is enzymatic in biological systems, catalyzed by plasma esterases, and can also occur chemically in aqueous solutions. nih.govresearchgate.net The rate of hydrolysis is influenced by pH and temperature. Studies have shown that the hydrolysis of Dexamethasone Sodium Phosphate to dexamethasone is significantly faster in biological media like rat plasma (half-life of 1.75 hours) compared to pure water, a process that can be inhibited by chelating agents like EDTA. nih.govresearchgate.net
In a study investigating the stability of Dexamethasone Sodium Phosphate in wastewater, the first-order hydrolysis rate at 25°C was found to be approximately 12 times faster in activated sludge (3.80 × 10⁻⁶ s⁻¹) than in pure water (3.25 × 10⁻⁷ s⁻¹), underscoring the role of microbial activity in accelerating hydrolysis. scispace.comresearchgate.net
The dexamethasone molecule contains several sites prone to oxidation, particularly the dihydroxyacetone side chain at C-17. researchgate.net Oxidative conditions, often simulated in forced degradation studies using hydrogen peroxide (H₂O₂), can lead to the formation of several degradation products. nih.gov One significant oxidative degradation pathway involves the cleavage of the C-17 side chain, leading to the formation of the corresponding carboxylic acid derivative, 9-Fluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid, which is listed as Dexamethasone Sodium Phosphate EP Impurity G. researchgate.netsynzeal.com This type of degradation can be catalyzed by trace metal ions. researchgate.net Other oxidative processes can lead to the formation of 17-ketone impurities. researchgate.net
Exposure to light, particularly UV radiation, can induce the degradation of Dexamethasone Sodium Phosphate. However, studies suggest that in aqueous solutions, the molecule shows relative stability under photolytic conditions compared to hydrolytic or oxidative stress. nih.gov One forced degradation study reported less than 10% degradation after 24 hours of exposure to UV light at room temperature. nih.gov
More intensive studies using advanced oxidation processes (AOPs) like UV/H₂O₂ or UV/Iodide show that significant photodegradation can be achieved. nih.govresearchgate.net These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the dexamethasone molecule. nih.gov The degradation is initiated by the attack of these radicals on methylene (B1212753) groups and double bonds within the steroid structure, leading to a cascade of reactions and the formation of various intermediates. researchgate.net
Dexamethasone Sodium Phosphate exhibits considerable stability under thermal stress in aqueous solutions when compared to other degradation pathways. A forced degradation study where a solution was heated at 60°C for 24 hours resulted in less than 10% degradation of the parent compound. nih.gov This suggests that while elevated temperatures can contribute to degradation, likely by accelerating hydrolysis or oxidation, heat alone is a less critical factor for degradation compared to pH extremes or the presence of oxidizing agents.
Excipients are essential components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API), leading to the formation of impurities. These interactions can be complex and are a critical consideration during formulation development. researchgate.net
Sodium bisulfite is a common antioxidant excipient used in injectable formulations to prevent oxidative degradation. However, under certain conditions, particularly involving heat, sodium bisulfite can react with Dexamethasone Sodium Phosphate to form an adduct. nih.gov One study specifically investigated an impurity labeled "impurity I" in Dexamethasone Sodium Phosphate injections and identified it as the adduct formed between the parent drug and sodium bisulfite. nih.gov This adduct is a type of sulfonate. researchgate.net The formation of such sulfonated impurities can be avoided by using alternative stabilization strategies, such as preparing the injection under an inert atmosphere (e.g., nitrogen) and avoiding high-temperature sterilization methods in favor of aseptic filtration.
Table of Compounds
Excipient-Induced Degradation and Adduct Formation
Role of Formulation Excipients in Impurity Generation
Excipients, while often considered inert, can play a significant role in the generation of impurities through direct or indirect chemical reactions with the API.
In the case of Dexamethasone Sodium Phosphate, certain formulations for injection contain antioxidants such as sodium bisulfite to prevent oxidative degradation of the active ingredient. nih.govnih.govdrugs.com However, sulfites themselves can be reactive and may lead to the formation of adducts with the dexamethasone molecule. For instance, it has been demonstrated that sodium sulfite (B76179) can react with dexamethasone sodium phosphate to form a specific impurity. While this reported adduct is designated as Impurity I, it highlights a clear mechanism by which an excipient can directly cause the formation of a new chemical entity. This provides a strong basis to hypothesize that similar interactions with sulfur-containing excipients or impurities within other excipients could potentially lead to the formation of Dexamethasone Sodium Phosphate Impurity H under certain pH and temperature conditions.
Furthermore, many excipients can contain reactive impurities such as aldehydes, peroxides, and metal ions. daicelpharmastandards.com These reactive species can initiate or participate in degradation pathways of the API, leading to a variety of impurities. The complex structure of dexamethasone sodium phosphate, with its multiple functional groups, makes it susceptible to such interactions.
| Excipient Class | Potential Role in Impurity H Generation | Research Findings |
| Antioxidants (e.g., Sodium Bisulfite) | Direct reaction with the API to form adducts. | Sodium bisulfite is a known reactant with Dexamethasone Sodium Phosphate, forming other impurities and indicating a potential pathway for Impurity H formation. nih.govnih.gov |
| Buffers (e.g., Citrates, Phosphates) | Catalysis of hydrolysis or other degradation reactions by influencing the micro-pH of the formulation. | The stability of dexamethasone and its phosphate ester is known to be pH-dependent. |
| Solvents/Co-solvents (e.g., Propylene Glycol) | May contain reactive impurities like aldehydes or peroxides from their manufacturing process or degradation. | Reactive impurities in excipients are a known cause of drug degradation. daicelpharmastandards.com |
Process-Related Origins of Impurity H
The synthesis of Dexamethasone Sodium Phosphate is a multi-step process where the potential for impurity formation is significant.
The conversion of dexamethasone to its sodium phosphate ester involves several chemical transformations. Side reactions can occur at various stages, leading to the formation of structurally related impurities. For instance, incomplete phosphorylation or the formation of isomeric phosphate esters could result in compounds that are difficult to separate from the final API.
Moreover, the reaction conditions themselves are critical. A patented improved preparation method for a dexamethasone sodium phosphate intermediate highlights that elevated temperatures during concentration steps can lead to an increase in side reactions and a subsequent decrease in product purity. google.com Conversely, controlling the reaction temperature within a specific range is crucial to minimize the formation of by-products. google.com It is plausible that Dexamethasone Sodium Phosphate Impurity H could be one of these process-related by-products, formed due to suboptimal reaction conditions.
| Process Parameter | Impact on Impurity Formation | Research Findings |
| Reaction Temperature | Higher temperatures can increase the rate of side reactions, leading to more by-products. | Controlling temperature is a key factor in minimizing impurity formation during Dexamethasone Sodium Phosphate synthesis. google.com |
| Reaction Time | Insufficient or excessive reaction times can lead to incomplete reactions or the formation of degradation products. | Proper control of reaction time is necessary to ensure high purity. |
| pH | The pH of the reaction mixture can influence the stability of intermediates and the final product, potentially leading to degradation. | The stability of corticosteroids is often pH-dependent. |
| Purification Process | Inefficient purification may fail to remove structurally similar impurities. | The purification process is critical for achieving the required purity of the final API. veeprho.com |
The quality of the starting materials and intermediates used in the synthesis of Dexamethasone Sodium Phosphate is a critical determinant of the final product's purity. daicelpharmastandards.comveeprho.com Impurities present in the initial dexamethasone raw material or in the reagents used for phosphorylation can be carried through the synthetic process or can participate in side reactions to form new impurities.
For example, if the starting dexamethasone contains impurities with a similar steroid nucleus, these may also undergo phosphorylation and be carried into the final product as phosphate ester impurities. Given that Dexamethasone Sodium Phosphate Impurity H is structurally very similar to the active molecule, it is conceivable that a precursor to Impurity H could be present in the initial dexamethasone, which is then converted to the final impurity during the synthesis. Rigorous quality control of all raw materials and intermediates is therefore essential to prevent the formation of such process-related impurities. veeprho.com
Analytical Methodologies for Dexamethasone Sodium Phosphate Impurity H Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for separating and quantifying Dexamethasone (B1670325) Sodium Phosphate (B84403) and its impurities. These methods offer the high resolution and sensitivity required to resolve structurally similar compounds like Impurity H from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Dexamethasone Sodium Phosphate and its impurities. nih.govedu.krd Method development focuses on achieving optimal separation, sensitivity, and accuracy for all relevant compounds within a reasonable analysis time. edu.krdsci-hub.box Stability-indicating HPLC methods are specifically designed to separate the API from its degradation products and process-related impurities, ensuring that the true purity of the drug substance can be accurately assessed. nih.gov
The choice of the stationary phase is critical for achieving the desired chromatographic separation. For the analysis of polar compounds like Dexamethasone Sodium Phosphate and its related impurities, reversed-phase (RP) HPLC is the standard approach.
C18 (Octadecylsilyl) Columns: C18 is the most common stationary phase used for the analysis of Dexamethasone Sodium Phosphate and its impurities. nih.govresearchgate.netpjps.pk Its hydrophobic nature provides effective retention and separation of the various steroid structures. Columns with a 5 µm particle size are frequently used, offering a good balance between efficiency and backpressure. nih.govresearchgate.netpjps.pk For instance, a C18 column (250 mm x 4.6 mm, 5 µm) is often cited in validated methods. researchgate.netpjps.pk
C8 (Octylsilyl) Columns: C8 columns, being less hydrophobic than C18, can also be employed. A Zorbax Eclipse XDB C8 column has been successfully used for separating dexamethasone from its major process impurities and degradation products, demonstrating the utility of alternative stationary phases. edu.krd
Particle Size and Column Dimensions: The particle size of the stationary phase packing material directly impacts column efficiency. Smaller particles (e.g., sub-2 µm in UHPLC) lead to sharper peaks and better resolution. sepscience.com Column dimensions, such as length and internal diameter, are also optimized to balance analysis time and resolution. researchgate.netsepscience.com
The mobile phase composition is meticulously optimized to control the elution of the API and its impurities.
Aqueous Component: The aqueous portion of the mobile phase typically consists of a buffer to control pH and ensure consistent ionization of the analytes. Phosphate buffers are very common. pjps.pksepscience.comnih.gov For example, a monobasic potassium phosphate solution adjusted to pH 3.0 is specified in a USP monograph method. sepscience.comshimadzu.com Other methods have utilized phosphate buffers at pH 4.0 or 6.8. nih.govpjps.pk 5 mM ammonium (B1175870) acetate (B1210297) has also been used. sci-hub.box
Organic Modifier: Acetonitrile (B52724) is the most frequently used organic modifier due to its low UV cutoff and viscosity. pjps.pksepscience.com Methanol is also used, sometimes in combination with acetonitrile and other solvents like tetrahydrofuran, to fine-tune selectivity. sci-hub.boxscribd.comresearchgate.netredalyc.org
Elution Mode: Both isocratic and gradient elution modes are employed.
Isocratic Elution: A constant mobile phase composition is used throughout the run. This approach is simpler but may not be sufficient to resolve all impurities with a reasonable run time. sci-hub.boxpjps.pk A mixture of acetonitrile and a phosphate buffer (e.g., 50:50, v/v) is a typical isocratic mobile phase. researchgate.netpjps.pk
Gradient Elution: The concentration of the organic modifier is increased during the analysis. This is often necessary to elute strongly retained impurities while ensuring good separation of early-eluting peaks, including Impurity H, from the main component. edu.krdsepscience.com Pharmacopoeial methods for organic impurity profiling commonly utilize gradient elution to ensure all potential impurities are detected. sepscience.com
Fine-tuning chromatographic parameters is essential for method performance.
Flow Rate: The flow rate is adjusted to achieve optimal efficiency without generating excessive backpressure. Typical flow rates for conventional HPLC (4.6 mm i.d. columns) are around 1.0 to 1.5 mL/min. researchgate.netpjps.pkscribd.comredalyc.org
Detection Wavelength: UV detection is standard for these compounds due to the presence of a chromophore in the steroid structure. The detection wavelength is selected at an absorption maximum to ensure high sensitivity for both the API and its impurities. Commonly used wavelengths include 230 nm, 240 nm, and 254 nm. edu.krdnih.govsepscience.comscribd.com
Injection Volume: The injection volume is chosen to ensure that the impurity concentrations are above the limit of quantitation (LOQ) without overloading the column with the main component. scribd.com Volumes typically range from 10 µL to 20 µL. scribd.com
Table 1: Example HPLC Method Parameters for Dexamethasone Sodium Phosphate Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) researchgate.net | C18 (250 mm x 4.6 mm, 5 µm) nih.gov | Titan™ C18 (10 cm x 2.1 mm, 1.9 µm) sepscience.com |
| Mobile Phase | Acetonitrile : 0.1% Sodium Dihydrogen Phosphate Monohydrate (pH 3.0) (50:50) researchgate.net | Acetonitrile : Phosphate Buffer (pH 4.0; 0.05 M) (30:70) nih.gov | A: 3.4 g/L Monobasic Potassium Phosphate (pH 3.0) B: Acetonitrile sepscience.com |
| Elution Mode | Isocratic researchgate.net | Isocratic nih.gov | Gradient sepscience.com |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov | Not Specified |
| Detection | 254 nm researchgate.net | 230 nm nih.gov | 240 nm sepscience.com |
| Injection Volume | Not Specified | Not Specified | Not Specified |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times and superior resolution. sepscience.com The United States Pharmacopeia (USP) has adopted UHPLC methods for the analysis of dexamethasone, which are suitable for high-throughput screening of organic impurities, including Impurity H. shimadzu.com These methods often use columns like the Titan™ C18 (10 cm x 2.1 mm, 1.9 µm particles) and follow similar mobile phase principles as HPLC methods but with much shorter run times, often achieving baseline resolution of key impurities within 20 minutes. sepscience.com
Other Chromatographic Approaches (e.g., HPTLC)
While HPLC and UHPLC are the dominant techniques, other chromatographic methods can also be applied.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective alternative for the simultaneous determination of multiple samples. When combined with densitometry, HPTLC can provide quantitative results. It is recognized as a stability-indicating method capable of separating the drug from its degradation products. For dexamethasone sodium phosphate analysis, methods have been developed that are linear, specific, and reliable.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
The unambiguous identification and structural elucidation of pharmaceutical impurities like Impurity H are paramount. Modern analytical chemistry offers a powerful suite of spectroscopic and spectrometric methods capable of providing detailed molecular information, even for substances present at trace levels.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for impurity profiling. researchgate.net High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF-MS), are frequently employed for the identification and structural characterization of unknown or unexpected impurities in drug substances. hpst.czalmacgroup.com
The general workflow involves chromatographic separation of the impurity from the API, followed by detection and analysis by the mass spectrometer. Techniques like LC-HRMS/MS provide not only the accurate mass of the impurity but also its fragmentation data, which is crucial for piecing together its chemical structure. almacgroup.comnih.gov The high sensitivity of instruments like the Agilent Q-TOF LC/MS and Waters Xevo G3 QTof allows for the analysis of impurities present at levels below the 0.1% reporting threshold set by many regulatory bodies. hpst.cz
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of an ion by fragmenting it and analyzing the resulting product ions. nih.gov In a typical experiment, the ion corresponding to Impurity H is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint that helps in its structural confirmation.
For Dexamethasone Sodium Phosphate Impurity H, the fragmentation would be expected to follow pathways characteristic of steroidal phosphates. Key fragmentation events would likely include:
Loss of the phosphoric acid group (-98 Da).
Sequential loss of water molecules from the hydroxyl groups.
Cleavage of the C17 side chain.
Characteristic cleavages within the steroid ring system.
The fragmentation pattern of Dexamethasone itself often shows a molecular ion peak (M+) at m/z 393 and a base peak at m/z 373, corresponding to the loss of HF or other rearrangements. researchgate.net The fragmentation of Impurity H would be analyzed for similar characteristic losses from its unique precursor ion.
Table 1: Hypothetical Key Fragments in MS/MS Analysis of Dexamethasone Sodium Phosphate Impurity H
| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss (Da) | Description |
| 475.19 [M+H]⁺ | 377.16 | 98.03 | Loss of Phosphoric Acid (H₃PO₄) |
| 475.19 [M+H]⁺ | 457.18 | 18.01 | Loss of Water (H₂O) |
| 377.16 | 359.15 | 18.01 | Secondary Loss of Water |
| 377.16 | 339.14 | 38.02 | Loss of Water and HF |
A key advantage of HRMS techniques like QTOF-MS is the ability to perform accurate mass measurements, typically with sub-ppm mass accuracy. hpst.czthermofisher.com This high precision allows for the confident determination of the elemental composition of the impurity. By comparing the experimentally measured mass to the theoretical mass calculated from potential chemical formulas, the correct molecular formula can be assigned with a high degree of certainty, which is a critical first step in identifying an unknown compound. almacgroup.com
Table 2: Accurate Mass Data for Dexamethasone Sodium Phosphate Impurity H
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) (Example) | Mass Error (ppm) (Example) |
| Dexamethasone Sodium Phosphate Impurity H | C₂₂H₃₂FO₈P | 474.1819 | 474.1815 | -0.84 |
While mass spectrometry provides compelling evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unambiguous structural confirmation. ingentaconnect.com A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and ³¹P NMR, would be used to definitively characterize the synthesized reference standard of Impurity H.
¹H NMR: Provides information on the proton environment, including the number of different types of protons, their chemical shifts, and their coupling patterns. This would confirm the presence of the steroid backbone, the methyl groups at C10, C13, and C16, and the protons on the side chain. researchgate.netchemicalbook.com
¹³C NMR: Reveals the number and type of carbon atoms, confirming the carbon skeleton of the molecule.
¹⁹F NMR: Is highly specific for confirming the presence and environment of the single fluorine atom at the C9 position. nih.gov
³¹P NMR: Is used to confirm the presence and chemical environment of the phosphate ester group.
Table 3: Application of NMR Techniques for Impurity H Structural Confirmation
| NMR Technique | Information Obtained |
| ¹H NMR | Confirms proton framework, stereochemistry through coupling constants. |
| ¹³C NMR | Confirms carbon skeleton and functional groups. |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. |
| ³¹P NMR | Confirms the presence and nature of the phosphate moiety. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons to assemble the final structure. |
IR and UV-Vis spectroscopy are foundational analytical techniques that provide supplementary structural information and are often used in routine quality control. synzeal.comsynzeal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Dexamethasone Sodium Phosphate and its related impurities containing the pregna-1,4-diene-3,20-dione chromophore exhibit a characteristic UV absorbance maximum. For the parent compound, the λmax is typically observed around 242 nm. nih.govresearchgate.net This property is primarily utilized in HPLC with UV detection (HPLC-UV) for the detection and quantification of Impurity H. A solution of Dexamethasone Sodium Phosphate is scanned across the 200-400 nm range to determine the optimal wavelength for detection. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule. The IR spectrum of Impurity H would be expected to show characteristic absorption bands confirming its key structural features. This technique supports the structural evidence obtained from MS and NMR. nih.gov
Table 4: Characteristic IR Absorption Frequencies for Impurity H
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohols) | 3200 - 3600 (Broad) |
| C-H Stretch (Alkanes) | 2850 - 3000 |
| C=O Stretch (Ketones) | 1650 - 1720 |
| C=C Stretch (Alkenes) | 1600 - 1680 |
| P=O Stretch (Phosphate) | 1100 - 1300 |
| C-F Stretch (Alkyl Fluoride) | 1000 - 1400 |
Mass Spectrometry (MS, MS/MS, HRMS, LC-HRMS/MS, QTOF-MS) for Impurity Identification
Analytical Method Validation for Impurity H Determination
Once a suitable analytical method, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), has been developed for the determination of Dexamethasone Sodium Phosphate Impurity H, it must be validated to ensure its reliability, accuracy, and precision. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.net
The validation process demonstrates that the analytical procedure is suitable for its intended purpose. For an impurity method, this involves assessing several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.999 is typically desired. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) expected to be less than 2%. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ should be at or below the reporting threshold. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 5: Typical Validation Parameters for an HPLC Method for Impurity H
| Validation Parameter | Typical Specification/Finding |
| Linearity (R²) | ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |
| Precision (% RSD) | ≤ 2.0% researchgate.net |
| LOD | e.g., 0.01% of API concentration |
| LOQ | e.g., 0.03% of API concentration researchgate.net |
| Specificity | Peak purity index > 0.99; baseline resolution from API and other impurities |
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of Dexamethasone Sodium Phosphate Impurity H, the method must demonstrate that it can separate the Impurity H peak from the peak of the active pharmaceutical ingredient (Dexamethasone Sodium Phosphate) and other related impurities.
To prove specificity, analysts typically perform forced degradation studies on Dexamethasone Sodium Phosphate. The drug substance is exposed to harsh conditions, including acid, base, oxidation, heat, and light, to intentionally generate degradation products. sjf.edu The resulting stressed samples are then analyzed. A successful specificity study shows that the Impurity H peak is well-resolved from all other peaks generated during the degradation, with no co-elution. tbzmed.ac.irnih.gov The resolution between Dexamethasone Sodium Phosphate and its impurities is a key system suitability parameter. For instance, methods developed according to the United States Pharmacopeia (USP) often require a minimum resolution of 1.5 between adjacent peaks to ensure adequate separation. shimadzu.com
Linearity and Calibration Range Assessment
Linearity demonstrates that the results obtained by the analytical method are directly proportional to the concentration of the analyte in the sample within a given range. For an impurity quantification method, this study is performed by preparing a series of solutions of the Dexamethasone Sodium Phosphate Impurity H reference standard at different concentrations.
The range typically covers from the limit of quantification (LOQ) to 120% or 150% of the specification limit for that impurity. The peak areas from the chromatograms are plotted against the known concentrations, and a linear regression analysis is performed. A high correlation coefficient (r²), typically ≥ 0.99, indicates a strong linear relationship. redalyc.orgresearchgate.net While specific data for Impurity H is not publicly detailed, typical linearity studies for Dexamethasone Sodium Phosphate analysis show excellent correlation. For example, a spectrophotometric method for the active ingredient was linear over a range of 2 to 50 µg/mL with an r² of 0.9999. researchgate.netnih.gov An HPLC method for determining Dexamethasone Sodium Phosphate in microspheres was linear from 15-60 µg/mL with a correlation coefficient of 0.9992. researchgate.net
Table 1: Illustrative Linearity Data for an Analytical Method This table presents example data typical for a linearity assessment and is not specific to Impurity H.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 5,250 |
| 2.5 | 13,100 |
| 5.0 | 25,950 |
| 7.5 | 38,800 |
| 10.0 | 52,100 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by spiking the drug product matrix with known amounts of the Impurity H reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of recovery is then calculated. Acceptance criteria for accuracy are usually within a range of 90% to 110% for impurities. edu.krd
Precision is a measure of the degree of scatter of a series of measurements. It is assessed at three levels:
Repeatability (Intra-day precision): The precision of the method over a short interval by the same analyst with the same equipment.
Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as different days, different analysts, or different equipment.
Reproducibility: Assesses the precision between different laboratories.
Precision is expressed as the relative standard deviation (RSD) of the results. For impurity analysis, the RSD should typically be not more than 10%. researchgate.netedu.krd For example, a study on Dexamethasone Sodium Phosphate determination showed intra-day and inter-day precision RSD values ranging from 0.057% to 0.949%. researchgate.net Another study reported recovery (accuracy) between 98.58% and 102.52%. nih.gov
Table 2: Example Accuracy and Precision Data This table shows representative data for method validation and is not specific to Impurity H.
| Parameter | Concentration Level | Acceptance Criteria | Result |
| Accuracy | Low (80%) | 90-110% Recovery | 98.5% |
| Medium (100%) | 90-110% Recovery | 101.2% | |
| High (120%) | 90-110% Recovery | 99.3% | |
| Precision (RSD) | Repeatability (n=6) | ≤ 10% | 2.5% |
| Intermediate (n=6) | ≤ 10% | 4.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net
These limits are crucial for impurity analysis to ensure the method is sensitive enough to control impurities at the required low levels. They can be determined based on:
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the intercept of the regression line and S is the slope of the calibration curve. nih.gov
For Dexamethasone and its related substances, various methods have reported a wide range of LOD and LOQ values depending on the technique. One HPLC method for Dexamethasone Sodium Phosphate had an LOD of 1.327 µg/mL and an LOQ of 4.425 µg/mL. researchgate.net Another spectrophotometric method reported an LOD of 0.6371 µg/ml and an LOQ of 1.930 µg/ml for the active ingredient. nih.gov A highly sensitive HPLC method for related substances reported an LOQ of 0.05% relative to the active ingredient concentration. edu.krd
Table 3: Representative LOD & LOQ Values from Dexamethasone-related Analyses Values are for general Dexamethasone analysis and not specifically for Impurity H.
| Analytical Method | Analyte | LOD | LOQ |
| RP-HPLC researchgate.net | Dexamethasone Sodium Phosphate | 1.327 µg/mL | 4.425 µg/mL |
| Spectrophotometry nih.gov | Dexamethasone Sodium Phosphate | 0.6371 µg/mL | 1.930 µg/mL |
| HPLC researchgate.net | Dexamethasone | 10 ng/mL | 20 ng/mL |
| HPLC researchgate.net | Dexamethasone Sodium Phosphate | 100 ng/mL | 200 ng/mL |
Robustness and System Suitability Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that are typically varied include:
Mobile phase pH (e.g., ± 0.2 units)
Mobile phase composition (e.g., ± 2% organic content)
Column temperature (e.g., ± 5 °C)
Flow rate (e.g., ± 0.1 mL/min)
The method is considered robust if system suitability parameters, such as resolution and peak tailing, remain within acceptable limits despite these changes. edu.krd
System Suitability Testing (SST) is an integral part of the analytical procedure. It is performed before and during the analysis of samples to ensure the chromatographic system is performing adequately. Key SST parameters include:
Resolution (Rs): Must be >1.5 (or >2.0 in some methods) between Impurity H and the closest eluting peak. shimadzu.com
Tailing Factor (T): Should be ≤ 2.0 for the impurity peak to ensure good peak shape. shimadzu.com
Theoretical Plates (N): A measure of column efficiency.
Precision of Injections (%RSD): The %RSD for replicate injections of a standard solution should be low, often ≤ 2.0%.
Development of Stability-Indicating Methods
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any degradation products formed. tbzmed.ac.irnih.gov Since Impurity H can be a degradation product of Dexamethasone Sodium Phosphate, any method used for its control must be stability-indicating. sjf.edu
The development of a SIM involves subjecting the drug substance to forced degradation (stress testing) under conditions of hydrolysis (acidic and basic), oxidation, photolysis, and heat. The stressed samples are then analyzed by the proposed method. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main API peak and from each other, demonstrating peak purity and allowing for an accurate mass balance calculation. sjf.edutbzmed.ac.ir
Utilization of Reference Standards for Impurity H
A well-characterized reference standard is essential for the accurate identification and quantification of Dexamethasone Sodium Phosphate Impurity H. nih.gov This standard is a highly purified sample of the impurity itself, with a known purity value.
The reference standard for Impurity H (CAS No. 162968-22-1) is used for several critical purposes in analytical testing: synzeal.com
Peak Identification: The retention time of a peak in a sample chromatogram is compared to the retention time of the Impurity H reference standard to confirm its identity.
Quantification: The reference standard is used to prepare a calibration curve or as a single-point standard to calculate the exact amount of Impurity H present in a test sample.
Method Validation: It is used throughout the validation process, including for specificity, linearity, accuracy, LOD/LOQ, and robustness studies. synzeal.comcleanchemlab.com
Pharmacopeias like the USP and BP provide official reference standards for the active drug and some of its key impurities to support the analytical tests described in their monographs. sigmaaldrich.comsigmaaldrich.comusp.org Additionally, specialized chemical suppliers produce and sell reference standards for a wide range of impurities, including Dexamethasone Sodium Phosphate Impurity H, complete with a Certificate of Analysis detailing their identity and purity. veeprho.com
Control and Mitigation Strategies for Dexamethasone Sodium Phosphate Impurity H
Process Optimization in Dexamethasone (B1670325) Sodium Phosphate (B84403) Manufacturing
Controlling impurities at the source, during the synthesis of the Dexamethasone Sodium Phosphate API, is a primary strategy. This involves fine-tuning the manufacturing process to disfavor the reaction pathways that lead to impurity generation.
The synthetic pathway for Dexamethasone Sodium Phosphate involves several chemical transformations where precise control of reaction conditions is paramount to minimize the generation of process-related impurities, including Impurity H. Research into improved preparation methods for dexamethasone phosphate intermediates highlights the importance of temperature control. google.com
Key optimization parameters include:
Temperature Control: One improved method specifies carrying out the phosphorylation reaction at low temperatures, between -35°C and -45°C. google.com It is noted that higher temperatures, such as 70°C to 80°C, during concentration steps can promote side reactions and decrease the purity of the final product. google.com Maintaining exact and lower temperature conditions can help maximize reaction kinetics for the desired product while preventing the formation of degradation-related byproducts.
Reagent Stoichiometry and Addition: The controlled addition of reagents, such as pyrophosphoryl chloride, and maintaining an optimal ratio relative to the dexamethasone starting material are crucial for ensuring the complete conversion of starting materials and minimizing unreacted intermediates. google.com
By optimizing these parameters, the formation of Impurity H and other related substances can be significantly reduced during the API synthesis.
In instances where impurities are formed despite process optimization, effective purification techniques are required to remove them from the final API. For dexamethasone and its related compounds, chromatographic methods are highly effective.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used for the separation, identification, and quantification of dexamethasone and its impurities. nih.gov Preparative RP-HPLC using a C18 column with a mobile phase such as a methanol-water mixture has been successfully employed to purify dexamethasone-related impurities, achieving high purity levels (above 96%). google.com
Solid-Phase Extraction (SPE): Cartridges like Sep-Pak C18 can be used as a sample clean-up procedure to separate Dexamethasone Sodium Phosphate from other components, demonstrating the utility of chromatographic separation in purification. ekjo.org This method effectively separates the drug from interfering substances, which is a principle that can be applied to remove specific impurities from the bulk API. ekjo.org
These purification methods provide a robust means to ensure that the final Dexamethasone Sodium Phosphate API meets the stringent purity requirements set by pharmacopeias.
Packaging and Storage Condition Considerations for Impurity H Control
The selection of appropriate packaging and the definition of controlled storage conditions are fundamental to preventing the degradation of Dexamethasone Sodium Phosphate and the subsequent formation of Impurity H. veeprho.com Degradation pathways such as hydrolysis and oxidation are known to affect Dexamethasone Sodium Phosphate, and these can be significantly influenced by the container-closure system and the storage environment. sjf.edunih.govresearchgate.net
The container-closure system is the first line of defense in protecting a pharmaceutical product from external factors that can compromise its stability. For Dexamethasone Sodium Phosphate, the choice of materials for primary packaging, such as vials, stoppers, and syringes, is crucial in mitigating the risk of Impurity H formation.
One of the primary concerns related to container-closure systems is the potential for leaching of substances from the packaging material into the drug product. These leachables can alter the pH of the solution or act as catalysts for degradation reactions. For instance, studies on similar corticosteroids have shown that byproducts can arise from side reactions during the chemical process, and these must be minimized through rigorous process optimization. While specific studies on the interaction between container leachables and the formation of Impurity H are not extensively documented, the general principle of minimizing extractables and leachables is a key control strategy.
Research on the stability of Dexamethasone Sodium Phosphate in various containers provides insights into suitable materials. A study on the stability of intravenous admixtures of Dexamethasone Sodium Phosphate packaged in 50-mL polyvinylchloride (PVC) bags found the drug to be chemically and physically stable for up to 14 days at room temperature or under refrigeration. sjf.edunih.gov The study reported that all samples retained 94% to 100% of the original drug concentration, with no significant degradation products observed. sjf.edunih.gov
Another study investigated the chemical stability of Dexamethasone Sodium Phosphate reconstituted in 0.9% sodium chloride injection and stored in polypropylene (B1209903) syringes. researchgate.net The results indicated that at a concentration of 1 mg/mL, the loss in potency was only 1% after 22 days of storage, with the pH decreasing slightly from 7.3 to 7.2. researchgate.net At a lower concentration of 0.1 mg/mL, the potency loss was less than 3% over the same period, with a pH change from 6.5 to 6.3. researchgate.net These findings suggest that both PVC and polypropylene are suitable materials for short-term storage, exhibiting minimal interaction with the drug product.
The following table summarizes the findings of a stability study of Dexamethasone Sodium Phosphate in PVC bags.
Table 1: Stability of Dexamethasone Sodium Phosphate (0.08 mg/mL) in 0.9% Sodium Chloride in PVC Bags
| Storage Condition | Day | Mean Concentration (%) ± SD |
|---|---|---|
| Refrigerated | 0 | 98.4 ± 1.2 |
| 1 | 97.9 ± 1.5 | |
| 3 | 97.1 ± 1.1 | |
| 7 | 96.5 ± 1.8 | |
| 14 | 95.8 ± 1.3 | |
| Room Temperature | 0 | 98.4 ± 1.2 |
| 1 | 97.5 ± 1.4 | |
| 3 | 96.8 ± 1.6 | |
| 7 | 95.9 ± 1.9 |
This table was created based on data from a study on the physical and chemical stability of Dexamethasone Sodium Phosphate in intravenous admixtures. sjf.edu
The control of environmental conditions during storage is paramount to maintaining the stability of Dexamethasone Sodium Phosphate and preventing the formation of Impurity H. Key factors to consider are temperature, humidity, and light exposure.
Temperature: Studies have consistently shown that Dexamethasone Sodium Phosphate is stable at both refrigerated (2-8°C) and room temperatures (20-25°C) for limited periods. sjf.edunih.govresearchgate.net The European Pharmacopoeia recommends long-term storage of Dexamethasone Sodium Phosphate reference standards at +5°C ± 3°C. allmpus.com For formulated products, lower temperatures are generally preferred to slow down potential degradation reactions, including hydrolysis, which is a known degradation pathway for phosphate esters. A patent on a stable Dexamethasone Sodium Phosphate injection formulation highlights the importance of controlling the temperature during preparation, suggesting that the water for injection should be cooled to 45°C or below before adding the active ingredient and excipients. google.com
pH: The pH of the formulation is a critical parameter that can influence the rate of hydrolysis. Dexamethasone Sodium Phosphate solutions are typically formulated at a pH between 7.0 and 8.5. uspnf.com A study on the stability of Dexamethasone Sodium Phosphate in intravenous admixtures reported initial pH values between 6.4 and 7.8, which remained within one pH unit of the initial values over a 14-day period under both refrigerated and room temperature storage. sjf.edunih.gov Maintaining the pH within the optimal range is crucial, as significant deviations can accelerate the degradation of the parent compound and potentially lead to the formation of Impurity H. A patent for a stable injection formulation specifies controlling the pH between 7.5 and 8.0. google.com
Light: Exposure to light can also be a contributing factor to the degradation of photosensitive molecules. While specific studies on the photodegradation of Dexamethasone Sodium Phosphate leading to Impurity H are limited, it is a general good practice in pharmaceutical manufacturing and storage to protect drug products from light unless they are proven to be photostable. The use of opaque or amber-colored packaging can provide the necessary protection.
The following table summarizes the results of a stability study that included different storage temperatures.
Table 2: Percentage of Initial Dexamethasone Sodium Phosphate Concentration Remaining in Polypropylene Syringes after 22 Days
| Concentration | Storage Temperature | Potency Loss (%) | Final pH |
|---|---|---|---|
| 1 mg/mL | 25°C | 1 | 7.2 |
This table was created based on data from a study on the chemical stability of Dexamethasone Sodium Phosphate after reconstitution and storage in polypropylene syringes. researchgate.net
Stability Studies and Impurity Profiling of Dexamethasone Sodium Phosphate Pertaining to Impurity H
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a pivotal component of drug development, designed to identify the likely degradation products of a drug substance. This process helps in understanding the intrinsic stability of the molecule, elucidating degradation pathways, and developing stability-indicating analytical methods. nih.gov
Design of Hydrolytic, Oxidative, Photolytic, and Thermal Stress Conditions
To comprehensively assess the stability of Dexamethasone (B1670325) Sodium Phosphate (B84403) and the potential formation of Impurity H, a series of stress tests are typically employed. These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage.
Hydrolytic Conditions: Stability is tested across a range of pH values, typically using acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures. Dexamethasone Sodium Phosphate is known to be susceptible to hydrolysis. nih.gov
Oxidative Conditions: The drug substance is exposed to an oxidizing agent, commonly a solution of hydrogen peroxide (e.g., 3%), to evaluate its susceptibility to oxidation. nih.gov
Photolytic Conditions: To assess the impact of light, the drug substance is exposed to a combination of visible and ultraviolet (UV) light, as per ICH Q1B guidelines. ich.org
Thermal Conditions: The solid drug substance is subjected to high temperatures (e.g., 60°C, 80°C) to evaluate its thermal stability.
While general forced degradation studies on Dexamethasone Sodium Phosphate have been conducted, specific data detailing the formation of Impurity H under these exact conditions are not publicly available. nih.gov
Profiling of Impurity H Formation Kinetics under Stress
Following the application of stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the parent drug and any resulting impurities. The formation kinetics of a specific impurity, like Impurity H, would involve monitoring its concentration over time under each stress condition. This would allow for the determination of the rate of its formation, helping to identify the conditions under which the drug is most likely to degrade to this particular impurity.
Detailed kinetic profiles for the formation of Dexamethasone Sodium Phosphate Impurity H under hydrolytic, oxidative, photolytic, and thermal stress are not readily found in published scientific literature.
Long-Term and Accelerated Stability Monitoring
Stability monitoring is essential to establish the shelf-life and appropriate storage conditions for a drug product. These studies are conducted under controlled conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. nih.gov
Assessment of Impurity H Levels over Time under ICH Conditions
Long-term and accelerated stability studies involve storing the drug product in its proposed packaging at specific temperature and humidity conditions for a defined period.
Long-Term Stability: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. ich.org
Accelerated Stability: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. ich.org
Samples are pulled at predetermined time points and analyzed for various parameters, including the level of impurities. The assessment of Impurity H levels over time would provide crucial data on its formation under normal and stressed storage conditions. However, specific data from such studies detailing the levels of Impurity H are not publicly available. General stability studies on Dexamethasone Sodium Phosphate in admixtures have shown no significant degradation products under certain conditions. nih.govrochesterregional.org
Below is a representative table illustrating how data on Impurity H levels from a hypothetical long-term stability study would be presented.
Table 1: Hypothetical Long-Term Stability Data for Impurity H in Dexamethasone Sodium Phosphate Injection
| Time Point (Months) | Storage Condition | Impurity H Level (%) |
|---|---|---|
| 0 | - | < 0.05 |
| 3 | 25°C/60%RH | 0.06 |
| 6 | 25°C/60%RH | 0.07 |
| 9 | 25°C/60%RH | 0.08 |
| 12 | 25°C/60%RH | 0.09 |
| 3 | 40°C/75%RH | 0.15 |
| 6 | 40°C/75%RH | 0.25 |
Note: This table is for illustrative purposes only. The data is not derived from actual experimental results.
Correlation of Accelerated and Long-Term Data for Impurity H
A key objective of conducting accelerated stability studies is to predict the long-term stability of the drug product. By observing the rate of impurity formation at elevated temperatures, mathematical models, such as the Arrhenius equation, can be used to project the shelf-life at the recommended storage condition. nih.gov
A correlation between the accelerated and long-term data for Impurity H would involve comparing the observed levels of the impurity in the long-term study with the predicted levels based on the accelerated study data. This correlation would validate the predictive power of the accelerated study for this specific impurity. Specific studies correlating accelerated and long-term data for the formation of Dexamethasone Sodium Phosphate Impurity H are not available in the public domain.
Comprehensive Impurity Profiling of Dexamethasone Sodium Phosphate
A comprehensive impurity profile is a detailed list of all known and potential impurities present in a drug substance or product. This includes impurities from the synthesis process, degradation products, and other related substances.
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for Dexamethasone and Dexamethasone Sodium Phosphate that list several specified impurities. sepscience.comresearchgate.net While Impurity H is recognized as a potential impurity, its inclusion and specified limits in pharmacopoeial monographs may vary. A comprehensive profile would typically be established during drug development and would include the chemical name, structure, and typical concentration range for each impurity.
Table 2: List of Compounds
| Compound Name |
|---|
| Dexamethasone Sodium Phosphate |
| Dexamethasone Sodium Phosphate Impurity H |
| Dexamethasone |
| Betamethasone |
| Dexamethasone Acetate (B1210297) |
| Desoximetasone |
| Hydrochloric Acid |
| Sodium Hydroxide |
Regulatory Framework and Quality Implications for Dexamethasone Sodium Phosphate Impurity H
International Conference on Harmonisation (ICH) Guidelines on Impurities
The ICH has established a set of comprehensive guidelines that provide a framework for the control of impurities in new drug substances and products. These guidelines are pivotal in ensuring a harmonized approach to pharmaceutical quality across different regions.
The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eugmp-compliance.org This guideline establishes thresholds for reporting, identification, and qualification of impurities. ich.org
Reporting Threshold: This is the level at or above which an impurity must be reported in the documentation for a new drug substance. ich.org
Identification Threshold: This is the level at or above which the structure of an impurity must be determined. ich.org
Qualification Threshold: This is the level at or above which an impurity's biological safety must be established. ich.org
The specific thresholds are determined by the maximum daily dose of the drug substance. For Dexamethasone (B1670325) Sodium Phosphate (B84403), the relevant thresholds would be applied based on its approved dosage. Any impurity, including Impurity H, that is present above the identification threshold would require structural elucidation. If it exceeds the qualification threshold, its safety must be demonstrated through appropriate studies.
A summary of the ICH Q3A(R2) thresholds is provided in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guidelines.
Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline, "Impurities in New Drug Products," focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients or the container closure system. europa.euslideshare.neteuropa.euich.orggmp-compliance.org Since Dexamethasone Sodium Phosphate Impurity H can be a degradation product, this guideline is directly applicable.
ICH Q3B(R2) also sets reporting, identification, and qualification thresholds for degradation products in new drug products, which are generally similar to those in Q3A(R2) but are based on the maximum daily dose of the drug product. europa.eu The guideline emphasizes the need for a scientific understanding of potential degradation pathways and the implementation of analytical procedures to detect and quantify degradation products. europa.euich.org
The table below summarizes the thresholds for degradation products in new drug products as per ICH Q3B(R2).
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 1 mg | 1.0% or 5 µg TDI | 1.0% or 5 µg TDI | 1.5% or 10 µg TDI |
| 1 mg - 10 mg | 0.5% or 20 µg TDI | 0.5% or 20 µg TDI | 1.0% or 50 µg TDI |
| > 10 mg - 100 mg | 0.2% or 2 mg TDI | 0.2% or 2 mg TDI | 0.5% or 200 µg TDI |
| > 100 mg - 2 g | 0.1% or 2 mg TDI | 0.1% or 2 mg TDI | 0.2% or 3 mg TDI |
| > 2 g | 0.05% | 0.10% | 0.15% |
TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guidelines.
The recently updated ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for validating analytical methods used for the quality control of drug substances and products. europa.eueuropa.eugmp-compliance.orgeuropeanpharmaceuticalreview.comfda.gov This is crucial for ensuring that the methods used to detect and quantify Dexamethasone Sodium Phosphate Impurity H are reliable and fit for their intended purpose. europa.eu
The validation of an analytical procedure for an impurity like Impurity H would need to demonstrate the following characteristics:
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The validation data provides assurance that the analytical method can accurately and consistently measure the levels of Dexamethasone Sodium Phosphate Impurity H, ensuring that it does not exceed the established limits. europa.eu
Pharmacopoeial Requirements for Related Substances
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. These monographs include tests and acceptance criteria for impurities.
The USP monograph for Dexamethasone Sodium Phosphate includes a section on chromatographic purity. pharmacopeia.cnscribd.com While the monograph may not explicitly list every potential impurity by name, it sets a general limit for any individual impurity and for the total of all impurities. pharmacopeia.cn For Dexamethasone Sodium Phosphate, the USP specifies that not more than 1.0% of any individual impurity is found, and not more than 2.0% of total impurities are found. pharmacopeia.cn Therefore, Dexamethasone Sodium Phosphate Impurity H, if present, would be controlled under this general limit for an individual impurity.
The USP also requires that the analytical procedures used are validated and meet the system suitability requirements outlined in the monograph. scribd.com
The European Pharmacopoeia monograph for Dexamethasone Sodium Phosphate also details requirements for impurities. drugfuture.com The EP often lists specific, named impurities with their individual limits, as well as a general limit for any other (unspecified) impurity and a total impurity limit. For instance, the monograph for Dexamethasone Sodium Phosphate specifies limits for impurities A and B. drugfuture.com
While "Dexamethasone Sodium Phosphate EP Impurity H" is commercially available as a reference standard, indicating it is a known impurity in the context of the EP, its specific official status and acceptance criteria within the current EP monograph are not explicitly detailed in publicly available information. cymitquimica.comveeprho.comsynzeal.com It is likely controlled under the limits for unspecified impurities or the total impurity limit. The EP monograph for Dexamethasone Sodium Phosphate sets a limit for unspecified impurities and a total of impurities, for which Impurity H would need to comply. drugfuture.com
The table below provides a summary of general impurity limits found in the pharmacopoeias.
| Pharmacopoeia | Impurity Category | Limit |
| USP | Any individual impurity | ≤ 1.0% |
| Total impurities | ≤ 2.0% | |
| EP | Impurity A | Specified limit |
| Impurity B | Specified limit | |
| Unspecified impurities | General limit | |
| Total impurities | General limit |
Note: The specific limits in the EP for named and unspecified impurities should be referred to in the current version of the European Pharmacopoeia. The information provided here is based on available data.
British Pharmacopoeia (BP) Monographs
The British Pharmacopoeia (BP) provides official standards for the quality of substances, preparations, and articles used in medicine. While the European Pharmacopoeia (Ph. Eur.) monograph for Dexamethasone Sodium Phosphate is often referenced and harmonized with, the BP may have specific requirements or additional guidance.
The Ph. Eur. monograph for Dexamethasone Sodium Phosphate outlines a liquid chromatography method for the determination of related substances. It specifies limits for certain named impurities, such as Impurity A (Dexamethasone), Impurity B (Dexamethasone Acetate), and Impurity C, as well as a total for all impurities. For instance, the Ph. Eur. typically sets a limit of 0.5% for impurities A and B each and a total impurity limit of 1.0%. pharmtech.com A disregard limit, below which an impurity is not considered for calculation, is also specified, often at 0.05%. pharmtech.com
While the publicly available information does not detail a specific limit for "Impurity H" within the main body of the BP or Ph. Eur. monograph for Dexamethasone Sodium Phosphate, the availability of a "Dexamethasone impurity standard" intended for use in various BP monographs, including for Dexamethasone Sodium Phosphate eye drops, suggests its relevance and control. sigmaaldrich.comsigmaaldrich.com The control of any unspecified impurity is governed by the general limits for such substances unless a specific limit is provided. The absence of a specific limit for Impurity H in the general monograph may indicate it is controlled under the threshold for any other individual impurity.
Establishment and Justification of Impurity Limits and Reporting Thresholds
The establishment and justification of limits for impurities like Impurity H are guided by the principles outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. ich.orgpremier-research.com These guidelines provide a systematic approach based on reporting, identification, and qualification thresholds.
Reporting Threshold: This is the level at or above which an impurity must be reported in a regulatory submission. For drug products with a maximum daily dose of less than or equal to 1 gram, the reporting threshold is typically 0.1%. youtube.com
Identification Threshold: This is the level at or above which an impurity's structure must be identified. The identification threshold is tiered based on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose between 10 mg and 2 g, the identification threshold is 0.2% or 2 mg Total Daily Intake (TDI), whichever is lower. europa.eu
Qualification Threshold: This is the level at or above which an impurity must be qualified, meaning its biological safety must be established. The qualification threshold is also dependent on the maximum daily dose. For a drug with a maximum daily dose between 10 mg and 100 mg, the qualification threshold might be 0.5% or 200 µg TDI, whichever is lower. europa.eu
The justification for a proposed impurity limit for Dexamethasone Sodium Phosphate Impurity H would involve a comprehensive risk assessment. If the level of Impurity H is above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological studies may be required to demonstrate its safety. regulations.gov However, a degradation product can be considered qualified if its levels are similar to those found in the reference listed drug (RLD) or if it is a significant metabolite of the drug substance. fda.gov
The following interactive data table illustrates the ICH Q3B(R2) thresholds for degradation products in new drug products, which serves as a basis for establishing limits for impurities like Impurity H.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 mg | 0.1% | 1.0% or 5 µg TDI, whichever is lower | 1.5% or 10 µg TDI, whichever is lower |
| > 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| > 10 mg - 100 mg | 0.1% | 0.2% or 150 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |
| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.3% or 3 mg TDI, whichever is lower |
| > 2 g | 0.05% | 0.10% | 0.15% |
Data sourced from ICH Q3B(R2) Guidelines europa.eu
Role of Impurity H in Pharmaceutical Product Quality Control and Regulatory Submissions (e.g., ANDA, DMF)
The control of Dexamethasone Sodium Phosphate Impurity H is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). federalregister.gov
In an ANDA submission for a generic Dexamethasone Sodium Phosphate product, the applicant must demonstrate that the impurity profile is equivalent to or better than that of the Reference Listed Drug (RLD). fda.gov This involves identifying and quantifying all impurities, including Impurity H, and setting appropriate acceptance criteria in the drug product specification. pharmtech.com The FDA provides guidance for industry on what CMC information to include regarding the reporting, identification, and qualification of impurities in ANDAs. fda.govfederalregister.gov Failure to provide adequate justification for impurity limits can lead to a Refuse to Receive (RTR) decision for the ANDA. fda.govfda.gov
The availability of reference standards for Dexamethasone Sodium Phosphate Impurity H is essential for pharmaceutical manufacturers to accurately identify and quantify this impurity during quality control testing and stability studies. synzeal.comsynthinkchemicals.com This ensures that each batch of the drug product meets the approved specifications before release.
The following table summarizes the key considerations for Dexamethasone Sodium Phosphate Impurity H in regulatory submissions:
| Submission Type | Key Considerations for Impurity H |
| ANDA | - Comparison of impurity profile with the Reference Listed Drug (RLD).- Establishment of acceptance criteria in the drug product specification.- Justification of limits based on pharmacopeial standards, ICH guidelines, and/or toxicological data. regulations.govfda.gov |
| DMF | - Detailed description of the manufacturing process and controls to minimize Impurity H.- Analytical methods for the detection and quantification of Impurity H.- Data demonstrating consistent control of Impurity H within specified limits. federalregister.gov |
Future Directions in Research on Dexamethasone Sodium Phosphate Impurity H
Advanced Analytical Techniques for Trace Level Detection and Characterization
The accurate detection and characterization of impurities, even at trace levels, are fundamental to ensuring the safety and efficacy of pharmaceutical products. Future research in this area for Dexamethasone (B1670325) Sodium Phosphate (B84403) Impurity H is expected to concentrate on the development and refinement of highly sensitive and specific analytical methodologies.
For the detection of corticosteroid impurities, including those of dexamethasone, at very low concentrations, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool. researchgate.netistanbul.edu.tr The evolution of UPLC-MS/MS methods will likely focus on achieving even lower limits of detection and quantification, which is critical for monitoring trace impurities that may form during synthesis or upon storage. researchgate.net Future studies will likely aim to develop and validate UPLC-MS/MS methods specifically for the trace analysis of a range of dexamethasone impurities, including Impurity H. google.com
Furthermore, the application of high-resolution mass spectrometry (HRMS) offers the potential for more definitive structural elucidation of unknown or novel impurities that may arise. The detailed fragmentation patterns obtained from HRMS can provide invaluable information for the unambiguous identification of impurities like Impurity H.
Predictive Modeling of Impurity Formation Pathways
Understanding the formation pathways of Dexamethasone Sodium Phosphate Impurity H is crucial for developing effective control strategies. Future research will likely leverage predictive modeling techniques to elucidate the mechanisms and kinetics of its formation.
Forced degradation studies are a cornerstone of this research, where Dexamethasone Sodium Phosphate is subjected to various stress conditions such as heat, light, humidity, and pH extremes. scirp.org By analyzing the degradation products formed under these conditions, researchers can identify the key factors that contribute to the formation of Impurity H. researchgate.net This experimental data can then be used to construct and validate predictive models.
Kinetic modeling, based on data from stability studies at various temperatures, can be employed to predict the shelf-life of Dexamethasone Sodium Phosphate with respect to the formation of Impurity H. e-century.usresearchgate.net Computational modeling of steroid degradation pathways is another promising area. nih.govresearchgate.netmdpi.com By simulating the chemical transformations that Dexamethasone Sodium Phosphate may undergo, these models can provide insights into the likely formation routes of Impurity H and other degradation products. biorxiv.orgresearchgate.net This predictive capability allows for a more proactive approach to formulation development and stability testing.
Green Chemistry Approaches for Impurity Mitigation
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. Future research on Dexamethasone Sodium Phosphate Impurity H will undoubtedly explore green chemistry approaches for its mitigation.
One key area of focus is the use of greener solvents in the synthesis and purification of Dexamethasone Sodium Phosphate. nih.govresearchgate.netyoutube.comnih.gov Replacing traditional organic solvents with more environmentally friendly alternatives can reduce waste and minimize the potential for solvent-related impurities. nih.gov Research into the application of green analytical chemistry for the analysis of steroids is also gaining traction. nih.govresearchgate.netresearchgate.netnih.gov This involves developing analytical methods that use less hazardous solvents and generate less waste.
Furthermore, the use of biocatalysis in steroid synthesis offers a green alternative to traditional chemical methods. researchgate.net Enzymes can catalyze reactions with high specificity and efficiency, potentially reducing the formation of unwanted byproducts, including Impurity H. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, thereby minimizing energy consumption and waste. researchgate.net
Development of Novel Excipients for Enhanced Stability
Excipients play a critical role in the stability of pharmaceutical formulations. The development of novel excipients that can enhance the stability of Dexamethasone Sodium Phosphate and prevent the formation of Impurity H is a significant area of future research.
Cyclodextrins, for example, have been shown to form inclusion complexes with corticosteroids, which can improve their solubility and stability. nih.govnih.govresearchgate.netmdpi.com Future studies may investigate the potential of specifically designed cyclodextrins to encapsulate Dexamethasone Sodium Phosphate, thereby protecting it from degradation and minimizing the formation of Impurity H. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard chromatographic conditions for detecting Dexamethasone Sodium Phosphate Impurity H in pharmaceutical formulations?
- Methodology :
- Use reversed-phase HPLC with a C18 column (4.6 mm × 25 cm, packing L7) and a UV detector at 254 nm .
- Mobile phase: Start with an isocratic elution (e.g., 95% aqueous buffer) for system equilibration, followed by a linear gradient (e.g., 5% to 90% organic phase) for impurity separation .
- Injection volume: ~15 µL of test solution .
- Validation Criteria :
- Resolution ≥1.0 between Impurity H and the main peak.
- Relative standard deviation (RSD) ≤4.0% for replicate injections .
Q. How is the percentage of Impurity H quantified in compliance with pharmacopeial standards?
- Calculation :
-
Use the formula:
\text{% Impurity} = 100 \times \frac{r_i}{r_s}where $ r_i $ = peak response of Impurity H, $ r_s $ = sum of all peak responses <span data-key="23" class="reference-num" data-pages="undefined">1</span>.
Advanced Research Questions
Q. How can co-eluting impurities be resolved during HPLC analysis of Dexamethasone Sodium Phosphate?
- Optimization Strategies :
- Troubleshooting :
Q. What mechanistic pathways lead to the formation of Impurity H in Dexamethasone Sodium Phosphate formulations?
- Degradation Pathways :
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
